Methyl 4-(2-((2-(anilinocarbonyl)anilino)(oxo)acetyl)carbohydrazonoyl)benzoate
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Overview
Description
Methyl 4-(2-((2-(anilinocarbonyl)anilino)(oxo)acetyl)carbohydrazonoyl)benzoate is a complex organic compound with the molecular formula C24H20N4O5 and a molecular weight of 444.45 g/mol . This compound is notable for its intricate structure, which includes multiple functional groups such as ester, amide, and hydrazone, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((2-(anilinocarbonyl)anilino)(oxo)acetyl)carbohydrazonoyl)benzoate typically involves a multi-step process:
Formation of the Anilinocarbonyl Intermediate: This step involves the reaction of aniline with a carbonyl compound under acidic or basic conditions to form the anilinocarbonyl intermediate.
Coupling with Benzoic Acid Derivative: The intermediate is then coupled with a benzoic acid derivative, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Hydrazone Formation: The final step involves the reaction of the ester with hydrazine or a hydrazine derivative to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and hydrazone moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, often in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with alcohol or amine groups.
Substitution: Substituted derivatives with new functional groups replacing the original ester or amide groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The hydrazone linkage, in particular, is known for its biological relevance.
Medicine
In medicine, the compound and its derivatives are explored for their therapeutic potential. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its complex structure provides unique properties that can be leveraged in material science applications .
Mechanism of Action
The mechanism of action of Methyl 4-(2-((2-(anilinocarbonyl)anilino)(oxo)acetyl)carbohydrazonoyl)benzoate involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-((2-(methoxyanilino)(oxo)acetyl)carbohydrazonoyl)benzoate
- Methyl 4-(2-((2-(aminocarbonyl)anilino)(oxo)acetyl)carbohydrazonoyl)benzoate
Uniqueness
Methyl 4-(2-((2-(anilinocarbonyl)anilino)(oxo)acetyl)carbohydrazonoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specialized applications .
Properties
CAS No. |
765907-97-9 |
---|---|
Molecular Formula |
C24H20N4O5 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-oxo-2-[2-(phenylcarbamoyl)anilino]acetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C24H20N4O5/c1-33-24(32)17-13-11-16(12-14-17)15-25-28-23(31)22(30)27-20-10-6-5-9-19(20)21(29)26-18-7-3-2-4-8-18/h2-15H,1H3,(H,26,29)(H,27,30)(H,28,31)/b25-15+ |
InChI Key |
VMYGSUJGTDOHFL-MFKUBSTISA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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